![molecular formula C22H17N3O B2698186 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-13-2](/img/structure/B2698186.png)
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a cinnamamide group through a phenyl ring. This unique structure contributes to its various chemical and biological properties.
作用機序
Target of Action
The primary targets of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of AChE, BChE, and LOX, preventing them from performing their normal functions . This results in an accumulation of acetylcholine in the case of AChE and BChE inhibition, and a decrease in the production of leukotrienes in the case of LOX inhibition .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . On the other hand, the inhibition of LOX affects the arachidonic acid pathway, leading to a decrease in the production of leukotrienes . This can have anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to AChE and BChE inhibition, and a decrease in leukotriene production due to LOX inhibition . These changes can have various effects on the body, including enhanced cholinergic transmission and reduced inflammation .
生化学分析
Biochemical Properties
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has been found to exhibit inhibitory activities against certain enzymes, including acetylcholinesterase, butrylcholinesterase, and Lipoxygenase . These interactions suggest that this compound may play a role in modulating the activity of these enzymes, potentially influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown potential as an anticancer agent . For instance, it has been found to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory activities against certain enzymes suggest that it may exert its effects at the molecular level through binding interactions with these biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with a substituted benzaldehyde to introduce the phenyl group. Finally, the cinnamamide moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is unique due to its cinnamamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced inhibitory activity against specific enzymes and has potential therapeutic applications in treating neurodegenerative diseases .
特性
IUPAC Name |
(E)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-16H,(H,23,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBUYOFGWHSGPW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

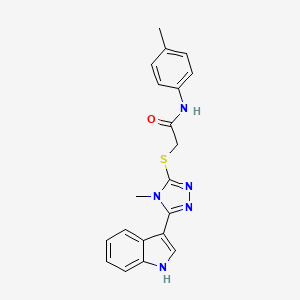
![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)
![1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2698111.png)
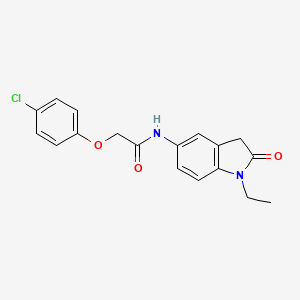
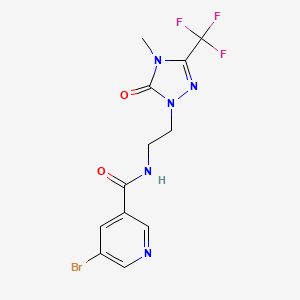
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile](/img/structure/B2698115.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)
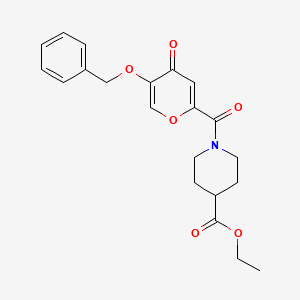
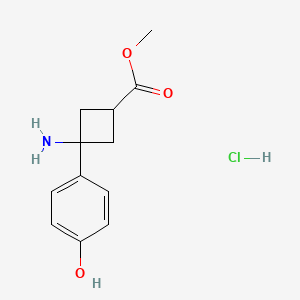
![2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2698121.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)
![6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one](/img/structure/B2698126.png)
